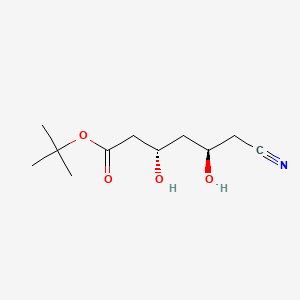

(3S,5R)-6-Cyano-3,5-dihydroxy-hexanoic acid tert-butyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(3S,5R)-6-Cyano-3,5-dihydroxy-hexanoic Acid tert-Butyl Ester” is a chemical compound with the molecular formula C11H19NO4 and a molecular weight of 229.27 . It is an intermediate in the preparation of Atorvastatin 10-Trans .

Physical and Chemical Properties Analysis

This compound is a solid and is soluble in dichloromethane . It should be stored at -20° C .科学的研究の応用

Biocatalytic Reduction in Synthesis

A study by Wolberg, Hummel, and Müller (2001) outlines a stereoselective chemoenzymatic synthesis process that produces all four stereoisomers of tert-butyl 6-chloro-3,5-dihydroxy-hexanoate, a compound closely related to the requested chemical. This process is significant for synthesizing versatile 1,3-diol building blocks, demonstrating the utility of such esters in creating complex organic molecules with high enantiopurity and regioselectivity (Wolberg, Hummel, & Müller, 2001).

Synthesis of Chiral Precursors for Statins

Gong et al. (2017) identified a robust carbonyl reductase from Lactobacillus brevis that shows high activity and excellent diastereoselectivity toward synthesizing chiral diols, specifically t-butyl 6-cyano-(3R,5R)-dihydroxyhexanoate. This chiral diol is an advanced precursor for atorvastatin, a widely used cholesterol-lowering drug. The engineered biocatalyst demonstrated significant potential for practical synthesis, highlighting the importance of (3S,5R)-6-Cyano-3,5-dihydroxy-hexanoic acid tert-butyl ester and its derivatives in pharmaceutical manufacturing (Gong et al., 2017).

Whole Cell Biosynthesis in Organic Solvents

Liu et al. (2018) explored the biosynthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, a compound structurally similar to the requested chemical, using carbonyl reductase in organic solvents. The study demonstrated enhanced biotransformation processes in non-aqueous environments, suggesting the versatility of such ester compounds in biocatalytic reactions and their potential in industrial applications for producing high-value chiral intermediates (Liu et al., 2018).

特性

IUPAC Name |

tert-butyl (3S,5R)-6-cyano-3,5-dihydroxyhexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)7-9(14)6-8(13)4-5-12/h8-9,13-14H,4,6-7H2,1-3H3/t8-,9+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQTYMGFSEOSJKM-BDAKNGLRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(CC(CC#N)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@H](C[C@@H](CC#N)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675780 |

Source

|

| Record name | tert-Butyl (3S,5R)-6-cyano-3,5-dihydroxyhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186508-94-1 |

Source

|

| Record name | tert-Butyl (3S,5R)-6-cyano-3,5-dihydroxyhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 6-hydroxy-[1,3]dioxolo[4,5-G]quinoline-7-carboxylate](/img/structure/B564943.png)

![N-Boc-(1S)-3-[3-(3-(isopropyl-d6)-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-propanamine](/img/structure/B564952.png)

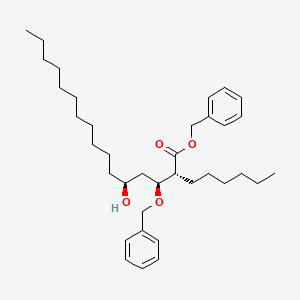

![Benzyl (2S,3S,5S)-2-Hexyl-3-benzyloxy-5-[[(S)-2-(formylamino)-4-(methyl-d3)-pentanoyl]oxy]hexadecanoate](/img/structure/B564961.png)